molecular formula C24H18Cl2N2O3 B11103521 5-(2,4-dichlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dichlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11103521
M. Wt: 453.3 g/mol
InChI Key: HODPKYLUZLQRBY-LSDHQDQOSA-N
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Description

5-(2,4-DICHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including hydroxyl, benzoyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DICHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials might include 2,4-dichlorophenyl derivatives, 4-methylbenzoyl chloride, and pyridylmethyl compounds. Common reaction conditions include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.

Medicine

If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating diseases. Research would focus on its efficacy, safety, and mechanism of action.

Industry

In material science, the compound could be used to develop new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-(2,4-DICHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects would depend on its specific application. For example, in a biological context, it might interact with a particular enzyme or receptor, altering its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-DICHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE shares structural similarities with other pyrrol-2-one derivatives, which are known for their diverse biological activities.
  • Compounds like 5-(2,4-DICHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may also be compared with other benzoyl and pyridyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C24H18Cl2N2O3

Molecular Weight

453.3 g/mol

IUPAC Name

(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18Cl2N2O3/c1-14-4-6-16(7-5-14)22(29)20-21(18-9-8-17(25)11-19(18)26)28(24(31)23(20)30)13-15-3-2-10-27-12-15/h2-12,21,29H,13H2,1H3/b22-20+

InChI Key

HODPKYLUZLQRBY-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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